molecular formula C28H31N3O3 B15138667 N-hydroxy Rhodamine B amide

N-hydroxy Rhodamine B amide

Cat. No.: B15138667
M. Wt: 457.6 g/mol
InChI Key: UQRQMIDHMQTDCG-UHFFFAOYSA-N
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Description

N-hydroxy Rhodamine B amide is a chemical compound known for its unique fluorescence properties. It is primarily used as a ClO- indicator, hydrolyzing to produce fluorescence in the presence of ClO-. The fluorescence intensity of this compound is proportional to the product, making it useful for quantifying ClO- levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxy Rhodamine B amide can be synthesized through the reaction of Rhodamine B with hydroxylamine. The reaction typically involves the use of a solvent such as methanol or ethanol and is carried out under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-hydroxy Rhodamine B amide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with ClO- as the reagent.

    Substitution: Requires a suitable nucleophile and may involve solvents like methanol or ethanol under reflux conditions.

Major Products Formed

    Fluorescent Product: Formed during hydrolysis in the presence of ClO-.

    Substituted Derivatives: Formed during nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of N-hydroxy Rhodamine B amide involves its hydrolysis in the presence of ClO-, leading to the production of a fluorescent product. This fluorescence is due to the formation of a highly conjugated system that emits light upon excitation. The molecular targets and pathways involved include the interaction with ClO- ions, which trigger the hydrolysis reaction .

Properties

Molecular Formula

C28H31N3O3

Molecular Weight

457.6 g/mol

IUPAC Name

3',6'-bis(diethylamino)-2-hydroxyspiro[isoindole-3,9'-xanthene]-1-one

InChI

InChI=1S/C28H31N3O3/c1-5-29(6-2)19-13-15-23-25(17-19)34-26-18-20(30(7-3)8-4)14-16-24(26)28(23)22-12-10-9-11-21(22)27(32)31(28)33/h9-18,33H,5-8H2,1-4H3

InChI Key

UQRQMIDHMQTDCG-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(CC)CC)C5=CC=CC=C5C(=O)N3O

Origin of Product

United States

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